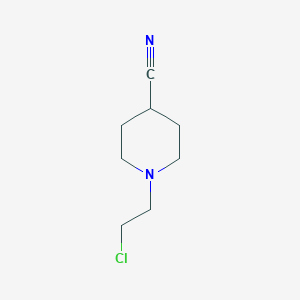

1-(2-Chloroethyl)piperidine-4-carbonitrile

Beschreibung

Contextualization within Piperidine (B6355638) Chemistry and Heterocyclic Compounds

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast number of pharmaceuticals and biologically active molecules. Among these, nitrogen-containing heterocycles are of paramount importance, with the piperidine ring being a frequently encountered scaffold. nih.gov Piperidine, a saturated six-membered ring with one nitrogen atom, is a structural motif present in numerous natural alkaloids and synthetic drugs. researchgate.net Its conformational flexibility and the basicity of the nitrogen atom allow for a multitude of chemical transformations and interactions with biological targets.

1-(2-Chloroethyl)piperidine-4-carbonitrile is a prime example of a polysubstituted piperidine derivative. The presence of the chloroethyl group provides a reactive handle for N-alkylation reactions, while the carbonitrile group can be subjected to a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. This dual functionality makes it a valuable building block for creating diverse molecular libraries for drug discovery.

Significance in Organic Synthesis and Medicinal Chemistry Research

The significance of this compound in organic synthesis lies in its utility as a versatile intermediate. The chloroethyl moiety is a good alkylating agent, susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. smolecule.com This reactivity is crucial for the construction of more complex molecules. The carbonitrile group is also highly versatile and can be converted into other important functional groups such as amines, carboxylic acids, and amides, further expanding the synthetic possibilities. smolecule.com

In medicinal chemistry, the piperidine-4-carbonitrile scaffold is a well-established pharmacophore found in a number of biologically active compounds. Derivatives of this scaffold have been investigated for their potential in treating a range of conditions, including neurological disorders and cancer. smolecule.com The introduction of the 1-(2-chloroethyl) group provides a linker for attaching the piperidine core to other molecular fragments, a common strategy in drug design to optimize binding to biological targets. The biological activity of compounds derived from this intermediate is often attributed to the ability of the chloroethyl moiety to alkylate DNA, which can induce cytotoxic effects in rapidly dividing cells, a mechanism relevant to cancer therapy. smolecule.com

Historical Perspective of Related Piperidine-4-carbonitrile Structures in Research

The exploration of piperidine-4-carbonitrile derivatives has a rich history in medicinal chemistry. Early research into synthetic analgesics, for instance, led to the development of pethidine (meperidine), which features a 4-phenyl-piperidine-4-carboxylate structure, highlighting the importance of substitution at the 4-position of the piperidine ring.

A notable historical example of the synthetic utility of a related structure is the use of 4-anilino-1-benzylpiperidine-4-carbonitrile in the synthesis of spirodecanone, a class of compounds investigated for their potential as neuroleptic agents. wikipedia.org This synthesis, first disclosed by Paul Janssen, utilized a Strecker-like condensation to introduce the carbonitrile group at the 4-position of the piperidine ring. wikipedia.org This work paved the way for the exploration of other 4-substituted piperidine-4-carbonitriles as key intermediates in the synthesis of complex heterocyclic systems with potential therapeutic applications. The development of various synthetic routes to 4-piperidones, which are common precursors to 4-cyanopiperidines, further underscores the long-standing interest in this class of compounds. dtic.mil

Chemical and Physical Properties

The properties of this compound are tabulated below, providing a summary of its key chemical and physical characteristics.

| Property | Value |

| Molecular Formula | C₈H₁₃ClN₂ |

| Molecular Weight | 172.65 g/mol |

| CAS Number | 108890-51-3 |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | The hydrochloride salt is noted for its stability and solubility in aqueous solutions. smolecule.com |

Synthesis and Reactivity

Synthesis Methods

The synthesis of this compound can be achieved through several methods, with the most common being direct alkylation and multi-step synthesis.

Direct Alkylation: This approach involves the reaction of a pre-existing piperidine derivative with a reagent that introduces the 2-chloroethyl group. For instance, the alkylation of a suitable piperidine precursor with 2-chloroethyl cyanide under basic conditions can yield the target compound. smolecule.com While this method can be efficient, it may necessitate purification to remove byproducts. smolecule.com

Multi-step Synthesis: An alternative strategy involves a more extended synthetic sequence. This could entail the initial synthesis of an intermediate piperidine derivative, followed by a chlorination step and subsequent reaction with a cyanide source, such as sodium cyanide, to introduce the carbonitrile functionality. smolecule.com

Chemical Reactions and Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the chloroethyl group and the carbonitrile group.

Nucleophilic Substitution at the Chloroethyl Group: The chlorine atom on the ethyl chain is a good leaving group, making this site susceptible to nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles, leading to the formation of a diverse range of derivatives. smolecule.com This reaction is a cornerstone of its use as a synthetic intermediate.

Transformations of the Carbonitrile Group: The carbonitrile (nitrile) group is a versatile functional group that can undergo several important transformations:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. smolecule.com

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or borane. smolecule.com It can also be partially reduced to an aldehyde under specific conditions. smolecule.com

Applications in Research

The primary application of this compound in research is as a key intermediate in the synthesis of novel organic compounds with potential biological activity.

Role as a Pharmaceutical Intermediate

This compound serves as a crucial building block in the development of potential therapeutic agents. Its bifunctional nature allows for the systematic modification of its structure to explore structure-activity relationships (SAR) in drug discovery programs. Compounds derived from this compound have shown potential in targeting a variety of diseases, including:

Neurological Disorders: The piperidine scaffold is a common feature in many centrally acting drugs, and derivatives of this compound are explored for their potential to treat neurological conditions. smolecule.com

Cancer Therapies: As mentioned earlier, the chloroethyl group can act as an alkylating agent, a mechanism of action utilized by some anticancer drugs. smolecule.com This makes this compound an attractive starting material for the synthesis of novel cytotoxic agents. smolecule.com

Use in the Development of Novel Compounds

Beyond its role as a pharmaceutical intermediate, this compound is utilized in fundamental chemical research for the synthesis of new and complex molecular architectures. The ability to independently manipulate the two functional groups allows for the construction of a wide range of heterocyclic compounds and other novel organic molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLFXWOZZNHTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453377 | |

| Record name | 4-Piperidinecarbonitrile, 1-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108890-51-3 | |

| Record name | 4-Piperidinecarbonitrile, 1-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Piperidine-4-carbonitrile Core Synthesis

The formation of the piperidine-4-carbonitrile scaffold is a critical step, which can be achieved through various synthetic routes. These methods include the strategic alkylation of a pre-existing piperidine (B6355638) ring, the introduction of the carbonitrile functional group, and the de novo construction of the piperidine ring through cyclization reactions.

N-substitution of the piperidine-4-carbonitrile core is a common and direct method to synthesize the target compound, 1-(2-Chloroethyl)piperidine-4-carbonitrile. This involves attaching the 2-chloroethyl group to the nitrogen atom of the piperidine ring.

A primary method for introducing the 2-chloroethyl group onto the piperidine nitrogen is through direct alkylation using a dihalogenated ethane, such as 1-bromo-2-chloroethane (B52838). In this nucleophilic substitution reaction, the secondary amine of the piperidine ring attacks the more reactive carbon, which is typically the one bonded to bromine, displacing the bromide ion. This approach is favored due to the differential reactivity of the C-Br and C-Cl bonds. A similar strategy has been documented for the synthesis of related structures like ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate, a key intermediate for various pharmaceuticals. google.com The use of dihaloalkanes in cyclization reactions to form piperidine derivatives has also been explored, highlighting the utility of these reagents in heterocyclic chemistry. beilstein-journals.org

| Reagent | Substrate | Product | Notes |

| 1-Bromo-2-chloroethane | Piperidine-4-carbonitrile | This compound | Standard N-alkylation reaction. |

| 1,2-Dichloroethane | Piperidine derivatives | N-(2-chloroethyl)piperidine derivatives | Often results in lower yields compared to bromo-chloro variants. googleapis.com |

To facilitate the N-alkylation reaction and neutralize the acid generated (HBr or HCl), a base is typically employed. Potassium carbonate (K₂CO₃) is a widely used mild inorganic base for this purpose. researchgate.netsciencemadness.org Its use in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), promotes the reaction between the piperidine derivative and the alkylating agent. researchgate.net The base deprotonates the piperidinium (B107235) salt that forms during the reaction, regenerating the neutral secondary amine which can then react further, thus driving the reaction to completion. This method is advantageous as it avoids the use of stronger, more hazardous bases like sodium hydride. researchgate.net The effectiveness of potassium carbonate has been demonstrated in the synthesis of N-alkylated indoles, pyrroles, and in the anomeric O-alkylation of sugars, showcasing its broad utility in organic synthesis. researchgate.netnih.gov

Table 2: Conditions for Base-Mediated N-Alkylation

| Base | Solvent | Temperature | Efficacy |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Room Temp. to 70°C | Effective and commonly used for piperidine alkylation. researchgate.net |

| Sodium Hydride (NaH) | DMF | 0°C to Room Temp. | Highly effective but requires anhydrous conditions and careful handling. researchgate.net |

| N,N-Diisopropylethylamine (DIPEA) | Acetonitrile, DMF | Room Temp. to 85°C | Organic base, works well for complex amines. researchgate.netresearchgate.net |

For the synthesis of related structures containing an N-acyl linkage, chloroacetyl chloride and its derivatives are valuable reagents. The reaction involves the acylation of the piperidine nitrogen, forming an N-(chloroacetyl)piperidine intermediate. researchgate.netresearchgate.net This reaction is typically carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. researchgate.net These chloroacetamide compounds are versatile intermediates themselves, serving as precursors for further chemical modifications due to the reactive C-Cl bond. researchgate.net

The carbonitrile group is a key feature of the molecule. One synthetic pathway involves the introduction of this group onto a pre-existing piperidine ring. This can be accomplished through a multi-step synthesis where a suitable piperidine derivative is reacted with a cyanide salt, such as sodium cyanide, to introduce the carbonitrile moiety via nucleophilic substitution. smolecule.com Another modern approach for related structures involves the oxidation of a secondary alicyclic amine to an imine, followed by the addition of trimethylsilyl (B98337) cyanide (TMSCN) to yield the α-aminonitrile. organic-chemistry.org

The construction of the piperidine ring itself is a fundamental aspect of synthesizing related heterocyclic structures. Numerous methods exist for forming this six-membered ring. nih.gov

Hydrogenation/Reduction: A classical and widely used method involves the hydrogenation of pyridine derivatives. This reduction of the aromatic pyridine ring can be achieved using various catalysts, such as rhodium on carbon (Rh/C) or ruthenium complexes, under hydrogen pressure to yield the saturated piperidine ring. organic-chemistry.org

Intramolecular Cyclization: Many synthetic routes rely on intramolecular cyclization, where a linear precursor containing both a nucleophilic amine and an electrophilic center is induced to form the ring. nih.gov Examples include:

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a powerful method for constructing the piperidine ring. beilstein-journals.org

Radical Cyclization: Radical-mediated cyclization of unsaturated amines, often initiated by radical initiators like triethylborane, can form polysubstituted piperidines. nih.gov

Wacker-type Aerobic Oxidative Cyclization: Palladium-catalyzed cyclization of alkenes bearing an amino group can form various nitrogen heterocycles, including piperidines. organic-chemistry.org

These diverse cyclization strategies offer access to a wide array of substituted piperidines, which can then be functionalized to produce compounds like this compound. beilstein-journals.orgnih.gov

Alkylation Approaches for N-Substitution

Mechanistic Investigations of Synthetic Routes

The synthesis of this compound typically involves the N-alkylation of piperidine-4-carbonitrile with a suitable 2-chloroethylating agent. The mechanistic intricacies of this transformation, particularly concerning the reaction pathway, the role of catalysts, and reaction kinetics, are crucial for optimizing the synthesis and ensuring high yield and purity of the final product.

SN2 Reaction Pathways in N-Alkylation

The N-alkylation of piperidine-4-carbonitrile with a 2-chloroethyl group, commonly introduced using reagents like 1-bromo-2-chloroethane or 1,2-dichloroethane, predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comyoutube.com In this concerted, single-step process, the nucleophilic nitrogen atom of the piperidine ring directly attacks the electrophilic carbon of the 2-chloroethylating agent. This attack occurs from the backside relative to the leaving group (e.g., bromide or chloride), leading to an inversion of configuration at the electrophilic carbon, although this is not stereochemically relevant for a simple ethyl chain. libretexts.org

The transition state of this reaction is a highly organized, trigonal bipyramidal arrangement where the nucleophilic nitrogen and the leaving group are positioned 180° apart. masterorganicchemistry.com Simultaneously, the bond between the nitrogen and the carbon begins to form while the bond between the carbon and the leaving group starts to break. ncert.nic.in The rate of this reaction is dependent on the concentration of both the piperidine derivative and the alkylating agent, which is characteristic of a second-order kinetic profile. youtube.com

The presence of the electron-withdrawing nitrile (-CN) group at the 4-position of the piperidine ring can influence the nucleophilicity of the nitrogen atom. Inductive effects of the cyano group can decrease the electron density on the nitrogen, potentially slowing down the rate of the SN2 reaction compared to unsubstituted piperidine. libretexts.org However, this effect is transmitted through several sigma bonds and may be modest. Steric hindrance around the nitrogen atom of the piperidine ring is minimal, allowing for effective nucleophilic attack on the primary carbon of the chloroethyl group. masterorganicchemistry.com

Role of Phase-Transfer Catalysis in Compound Synthesis

Phase-transfer catalysis (PTC) is a powerful methodology that can be employed to enhance the efficiency of the N-alkylation of piperidine-4-carbonitrile, particularly when dealing with reactants that are soluble in immiscible phases. acsgcipr.org In a typical PTC setup for this synthesis, the piperidine derivative might be in an organic solvent, while the alkylating agent and an inorganic base (e.g., NaOH, K2CO3) are in an aqueous phase. phasetransfer.com

The phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction by transporting the deprotonated piperidine anion (or the hydroxide (B78521) ion to deprotonate the piperidine at the interface) from the aqueous phase or interface into the organic phase where the alkylating agent resides. nih.gov This transfer overcomes the insolubility of the ionic nucleophile in the organic medium.

The mechanism involves the formation of an ion pair between the quaternary ammonium cation (Q+) and the piperidine anion or hydroxide ion. This lipophilic ion pair is soluble in the organic phase, allowing the nucleophile to react with the alkylating agent. After the SN2 reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase or interface to repeat the catalytic cycle. The use of PTC can lead to several advantages, including milder reaction conditions, increased reaction rates, higher yields, and the use of less expensive and hazardous bases and solvents. acsgcipr.org This technique is particularly beneficial for large-scale industrial synthesis. phasetransfer.com

Function of Organic Catalysts and Reagents (e.g., DABCO)

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a versatile organic compound that can function as both a non-nucleophilic base and a nucleophilic catalyst in organic synthesis. wikipedia.orgresearchgate.netrsc.org In the context of the N-alkylation of piperidine-4-carbonitrile, DABCO can play a dual role.

As a Brønsted base , DABCO is sufficiently basic (pKa of the conjugate acid is 8.8) to deprotonate the secondary amine of piperidine-4-carbonitrile, generating the more nucleophilic piperidide anion. wikipedia.org This enhances the rate of the subsequent SN2 reaction with the chloroethylating agent. Its unhindered structure makes it an effective base. wikipedia.org

Alternatively, DABCO can act as a nucleophilic catalyst . nih.gov In this role, DABCO first reacts with the alkylating agent (e.g., 1-bromo-2-chloroethane) to form a quaternary ammonium intermediate. This intermediate is highly reactive and can then be attacked by the piperidine-4-carbonitrile nitrogen, transferring the 2-chloroethyl group and regenerating DABCO for the next catalytic cycle. This pathway is plausible due to the high nucleophilicity of DABCO's unhindered nitrogen atoms. wikipedia.org The catalytic role of DABCO has been observed in various substitution and cycloaddition reactions. researchgate.net

The specific function of DABCO in a given reaction will depend on the reaction conditions, including the solvent, temperature, and the nature of the substrate and alkylating agent.

Reaction Kinetics and Optimization Studies

The N-alkylation of piperidines is a well-established reaction, and its kinetics generally follow a second-order rate law, as expected for an SN2 mechanism. youtube.com The rate of the reaction is influenced by several factors that can be optimized to maximize the yield and purity of this compound.

Table 1: Key Parameters for Optimization of N-Alkylation of Piperidine Derivatives

| Parameter | Influence on the Reaction | Optimized Conditions (General) |

| Base | The choice and stoichiometry of the base are critical. A strong base can deprotonate the piperidine, increasing its nucleophilicity. However, an excess of a strong base can lead to side reactions. Common bases include K2CO3, NaH, and organic amines like triethylamine (B128534) or DIPEA. researchgate.net | Use of a slight excess of a moderately strong, non-nucleophilic base is often preferred to drive the reaction to completion while minimizing side products. |

| Solvent | The solvent polarity can affect the rate of SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally favored as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. researchgate.net | Acetonitrile or DMF are commonly used for N-alkylation reactions. researchgate.net |

| Temperature | Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to decomposition of reactants or products and promote side reactions like elimination. | The reaction is often carried out at elevated temperatures (e.g., 70-85 °C) to ensure a reasonable reaction rate. researchgate.netresearchgate.net |

| Stoichiometry | The molar ratio of the reactants is important. Using a slight excess of the alkylating agent can ensure complete conversion of the piperidine derivative, but a large excess can lead to the formation of quaternary ammonium salts (dialkylation). researchgate.net | A slight excess (e.g., 1.1 equivalents) of the alkylating agent is typically used. researchgate.net |

Systematic optimization of these parameters is crucial for developing a robust and efficient synthesis of this compound.

Post-Synthetic Modifications and Functionalization of the Core Structure

The this compound molecule possesses a reactive chloroethyl group that serves as a versatile handle for further chemical transformations, allowing for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. ajchem-a.comgoogle.comnih.gov

Halogen-Alkyl Chain Modifications

The primary mode of functionalization of the this compound core structure involves nucleophilic substitution of the chlorine atom on the ethyl chain. The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to attack by various nucleophiles.

Table 2: Examples of Nucleophilic Substitution Reactions on the Chloroethyl Group

| Nucleophile | Product Type | Potential Applications |

| Amines (R-NH2, R2NH) | Diamine derivatives | Pharmaceutical intermediates, ligands for metal complexes |

| Alcohols (R-OH) / Alkoxides (R-O-) | Ether derivatives | Biologically active compounds, material science precursors |

| Thiols (R-SH) / Thiolates (R-S-) | Thioether derivatives | Synthesis of compounds with potential pharmacological activity |

| Cyanide (CN-) | Dinitrile derivatives | Precursors for further chemical transformations |

| Azide (N3-) | Azidoethyl derivatives | Precursors for the synthesis of triazoles via click chemistry |

These reactions typically proceed via an SN2 mechanism, where the rate and efficiency of the substitution depend on the strength of the nucleophile, the reaction conditions (solvent, temperature, presence of a base), and the potential for competing elimination reactions. The synthesis of various N-substituted piperidine analogs often utilizes such nucleophilic displacement reactions to introduce diverse functionalities. ajchem-a.commdpi.com The resulting derivatives can then be further modified, for example, by transformation of the nitrile group, to generate a library of compounds for biological screening or other applications.

Carbonitrile Group Derivatization (e.g., Reduction to Amine)

The carbonitrile (nitrile) group is a valuable functional group that can be converted into several other moieties, most notably a primary amine through reduction. This transformation is a fundamental method for introducing an aminomethyl group into a molecule.

Detailed Research Findings:

The reduction of the nitrile in this compound to a primary amine, yielding 1-(2-chloroethyl)piperidin-4-yl)methanamine, can be accomplished using several standard reducing agents. smolecule.com Powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. smolecule.com The reaction typically proceeds by the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to protonate the resulting intermediate and furnish the primary amine.

Alternatively, catalytic hydrogenation represents another robust method for nitrile reduction. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). smolecule.com The reaction conditions, including temperature and pressure, can be adjusted depending on the specific catalyst used. smolecule.com

These reduction methods are generally high-yielding and tolerant of the other functional groups present in the molecule, although the reactivity of the chloroethyl group should be considered when selecting reagents and conditions to avoid unwanted side reactions.

Table 1: Synthetic Methods for the Reduction of the Carbonitrile Group

| Reagent | Product | Typical Conditions | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (1-(2-chloroethyl)piperidin-4-yl)methanamine | 1. Anhydrous ether (e.g., THF, Et₂O) 2. Aqueous/acidic workup | A strong reducing agent, effective for complete reduction. smolecule.com |

Nucleophilic Substitution Reactions at the Chloroethyl Moiety

The chloroethyl group attached to the piperidine nitrogen is an electrophilic site susceptible to nucleophilic substitution reactions (Sₙ2). The chlorine atom acts as a leaving group, allowing for the introduction of a wide variety of functional groups through reaction with different nucleophiles. This pathway is crucial for elongating the side chain and incorporating diverse chemical entities.

Detailed Research Findings:

The reaction involves the displacement of the chloride ion by a nucleophile. A broad range of nucleophiles, particularly amines, can be used to create new carbon-nitrogen bonds. youtube.comresearchgate.net For instance, reacting this compound with a primary or secondary amine would yield a new tertiary or quaternary amine, respectively. Such alkylation reactions are fundamental in building more complex molecular architectures. wikipedia.orglibretexts.org

The efficiency of these substitution reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. youtube.com The use of a non-nucleophilic base may be required to scavenge the HCl generated if the nucleophile is a primary or secondary amine. researchgate.net The reaction provides a straightforward route to novel piperidine derivatives with varied functionalities at the end of the ethyl side chain.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Product Structure | Product Name | Reaction Conditions |

|---|---|---|---|

| Ammonia (NH₃) | C₈H₁₅N₃ | 1-(2-aminoethyl)piperidine-4-carbonitrile | Excess ammonia, polar solvent |

| Dimethylamine ((CH₃)₂NH) | C₁₀H₁₉N₃ | 1-(2-(dimethylamino)ethyl)piperidine-4-carbonitrile | Amine, polar aprotic solvent (e.g., DMF, MeCN), optional base (e.g., K₂CO₃) |

| Sodium Azide (NaN₃) | C₈H₁₂N₅ | 1-(2-azidoethyl)piperidine-4-carbonitrile | Polar aprotic solvent (e.g., DMF) |

Oxidation and Reduction Pathways

Beyond the specific reduction of the carbonitrile group, the this compound molecule can undergo other oxidation and reduction reactions, primarily involving the piperidine ring.

Detailed Research Findings:

Oxidation: The tertiary amine of the piperidine ring can be oxidized. Oxidation can occur at the nitrogen atom to form an N-oxide, although this is often reversible. More significantly, oxidation can occur at the carbon atoms adjacent (α) to the nitrogen. nih.gov Chemical oxidation can lead to the formation of an N-acyliminium ion intermediate, which can then be trapped by nucleophiles. nih.gov Under certain conditions, oxidation of N-alkylpiperidines can yield lactams, which are cyclic amides. researchgate.net For instance, oxidation of the piperidine ring in this compound could potentially lead to the formation of a piperidin-2-one derivative.

Reduction: The piperidine ring is a saturated heterocycle and is generally resistant to reduction under standard conditions. nih.gov Catalytic hydrogenation under harsh conditions (high pressure and temperature) or using specific catalysts can lead to ring-opening, but this is not a common or synthetically useful transformation for this type of substrate. organic-chemistry.orgnih.gov Therefore, selective reduction of other functional groups in the presence of the piperidine ring is the more common and predictable pathway.

Table 3: Potential Oxidation and Reduction Pathways

| Reaction Type | Reagent/Condition | Affected Moiety | Potential Product(s) |

|---|---|---|---|

| Oxidation | Strong Oxidizing Agents (e.g., Hg(II)-EDTA) | Piperidine Ring (α-carbon) | Lactam derivatives (e.g., 1-(2-chloroethyl)-4-cyano-piperidin-2-one) researchgate.net |

| Oxidation | Peroxy acids (e.g., m-CPBA) | Piperidine Nitrogen | 1-(2-chloroethyl)-4-cyanopiperidine 1-oxide |

Structure Activity Relationship Sar Studies and Analogue Design

Exploration of Substituent Effects on Biological Activity Profiles

The biological activity of derivatives based on the 1-(2-Chloroethyl)piperidine-4-carbonitrile scaffold is intrinsically linked to the interplay of its functional groups. The N-substituent often acts as a key pharmacophore, the piperidine (B6355638) ring serves as a rigid scaffold influencing the orientation of substituents, and the 4-carbonitrile group provides a site for polar interactions or further chemical modification.

The N-(2-chloroethyl) group is a significant feature of the title compound, suggesting its role as a reactive moiety. This functional group is characteristic of nitrogen mustards and functions as a potent alkylating agent ontosight.aibiomedres.us. In a biological context, the lone pair of electrons on the nitrogen atom can attack the adjacent carbon bearing the chlorine atom, forming a highly reactive aziridinium (B1262131) ion intermediate ontosight.ai. This intermediate can then be attacked by nucleophiles, such as those found on DNA bases (e.g., the N7 of guanine), leading to covalent alkylation researchgate.netmdpi.com. This mechanism is the basis for the cytotoxic and anticancer effects of many chemotherapeutic agents biomedres.usgoogle.com.

The efficacy of this process is dependent on several factors:

The length of the alkyl chain: An ethyl linker is optimal for the formation of the three-membered aziridinium ring. Shortening or lengthening this chain would prevent this intramolecular cyclization, drastically altering the mechanism of action from alkylation to simple N-alkylation with different biological consequences.

Substitution on the nitrogen: In related compounds, replacing the N-(2-chloroethyl) group with other substituents leads to vastly different biological activities. For instance, pharmacomodulation on the piperidine nitrogen in other series has been used to develop potent antimalarial agents mdpi.com. The introduction of bulky or electron-withdrawing groups on the nitrogen can diminish its nucleophilicity, thereby reducing or eliminating its alkylating potential.

The table below illustrates the conceptual impact of modifying the N-substituent on the primary mechanism of action.

| N-Substituent Modification | Expected Change in Primary Mechanism | Potential Biological Application |

| Replacement of -Cl with -F | Decreased rate of aziridinium ion formation | Attenuated alkylating activity |

| Replacement of -Cl with -Br or -I | Increased rate of aziridinium ion formation | More potent alkylating agent |

| Change linker from ethyl to methyl/propyl | Elimination of intramolecular cyclization | Loss of DNA alkylating activity |

| Replacement of 2-chloroethyl with benzyl | Introduction of aromatic interactions | Targeting different receptor sites |

The piperidine ring is a six-membered saturated heterocycle that typically adopts a stable chair conformation nih.gov. This conformational preference is crucial as it dictates the spatial arrangement of the substituents, affecting how the molecule interacts with its biological target.

Key conformational aspects include:

Axial vs. Equatorial Positioning: Substituents on the piperidine ring can occupy either axial or equatorial positions. The 4-carbonitrile group in the title compound will have a specific conformational preference, which influences its accessibility for binding interactions. In rationally designed 2,5-disubstituted piperidine derivatives targeting the dopamine (B1211576) transporter, the stereochemical arrangement (cis vs. trans) was found to be critical, with the cis-isomer exhibiting significantly higher potency nih.gov.

Ring Rigidity and Flexibility: The saturated nature of the piperidine ring provides a degree of conformational rigidity, which is often beneficial for binding affinity as it reduces the entropic penalty upon binding to a receptor. However, introducing unsaturation can sometimes enhance potency. In one study on 4-azaindole-2-piperidine derivatives, introducing a double bond in the piperidine ring led to a tenfold increase in potency dndi.org. Conversely, replacing the piperidine ring with a more flexible acyclic analogue resulted in a loss of activity, highlighting the importance of the ring's conformational constraint dndi.org.

Influence of Ring Substituents: The addition of other substituents to the piperidine ring can influence its conformational stability. For example, studies on fluorinated piperidines show that the conformational equilibrium is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors researchgate.net. These factors can be exploited to lock the ring in a specific conformation that is optimal for biological activity.

The following table summarizes how modifications to the piperidine ring can affect molecular properties and biological activity.

| Piperidine Ring Modification | Effect on Conformation/Properties | Impact on Biological Activity |

| Introduction of a double bond | Increased planarity and rigidity | Potential for enhanced potency dndi.org |

| Addition of bulky substituents | Steric hindrance, altered conformation | May increase or decrease binding affinity |

| Replacement with acyclic analogue | Increased flexibility | Likely loss of activity due to entropic penalty dndi.org |

| Replacement with morpholine | Altered polarity and H-bonding capacity | Often leads to loss of activity dndi.org |

The 4-carbonitrile (-C≡N) group is a polar, linear moiety that can influence the molecule's electronic properties, solubility, and binding interactions. It can act as a hydrogen bond acceptor and its presence in piperidine derivatives has been associated with inhibitory activity against enzymes like dipeptidyl peptidase-4 (DPP-4) nih.gov.

Common bioisosteric modifications for a nitrile group include:

Carboxamide: Hydrolysis of the nitrile can yield a primary amide (-CONH₂). This group is a good hydrogen bond donor and acceptor and is found in many active pharmaceutical ingredients researchgate.net.

Carboxylic Acid: Complete hydrolysis converts the nitrile to a carboxylic acid (-COOH) smolecule.com. This introduces an acidic, ionizable group that can form strong ionic and hydrogen bonds with biological targets.

Primary Amine: Reduction of the nitrile group yields a primary aminomethyl group (-CH₂NH₂), introducing a basic center that can form salt bridges and participate in different hydrogen bonding patterns smolecule.com.

Tetrazole: A five-membered heterocyclic ring that is a well-established non-classical bioisostere of the carboxylic acid group fiveable.me. It is metabolically stable and has a similar pKa, allowing it to act as a proton donor at physiological pH.

The table below outlines potential bioisosteric replacements for the 4-carbonitrile group and their resulting properties.

| Bioisosteric Replacement | Key Properties | Potential Interaction Type |

| Carboxamide (-CONH₂) | H-bond donor/acceptor | Hydrogen bonding |

| Carboxylic Acid (-COOH) | Acidic, H-bond donor/acceptor | Ionic interactions, H-bonding |

| Aminomethyl (-CH₂NH₂) | Basic, H-bond donor | Ionic interactions, H-bonding |

| Tetrazole (-CN₄H) | Acidic, H-bond donor/acceptor | Ionic interactions, H-bonding |

Rational Design of Derivatives for Targeted Biological Applications

Rational drug design involves the targeted modification of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. Based on the SAR principles discussed, derivatives of this compound can be rationally designed for specific applications.

For instance, in designing novel anticancer agents, the focus would be on the alkylating N-(2-chloroethyl) group. Derivatives could be synthesized to modulate its reactivity, aiming to increase selectivity for cancer cells, which are often more susceptible to DNA-damaging agents ontosight.airesearchgate.net. This could involve creating prodrugs that release the active alkylating agent only under specific conditions found in tumor microenvironments, such as hypoxia researchgate.net.

Alternatively, if the goal is to develop a non-cytotoxic agent targeting a specific receptor or enzyme, the N-(2-chloroethyl) group would be replaced with various other substituents designed to probe the binding pocket of the target. This approach has been used to develop highly selective inhibitors for targets such as the dopamine transporter and anaplastic lymphoma kinase (ALK) using a piperidine scaffold nih.govnih.gov. In such a design process, the piperidine ring acts as a scaffold to present the substituents in a defined spatial orientation, while modifications at the 4-position (using bioisosteres of the nitrile) would be used to optimize binding affinity and selectivity.

Comparative Analysis with Structurally Related Piperidine and Piperazine (B1678402) Derivatives

Piperazine is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is often compared to piperidine in drug design and can be considered a structural analogue researchgate.net. The choice between a piperidine and a piperazine core can have profound effects on a molecule's biological activity and properties.

Key differences and their implications are summarized below:

Basicity and pKa: Piperazine has two nitrogen atoms and is more basic than piperidine. This affects the compound's ionization state at physiological pH, which in turn influences solubility, membrane permeability, and binding to target proteins nih.gov. The second nitrogen in piperazine provides an additional site for substitution or interaction.

Hydrogen Bonding: The second nitrogen in piperazine can act as an additional hydrogen bond acceptor, which can be advantageous for binding to certain biological targets researchgate.net. However, in some cases, this can also lead to off-target binding or undesirable pharmacokinetic properties.

Structural and Conformational Differences: Both rings adopt a chair conformation, but the presence of the second nitrogen in piperazine alters the ring's electronic distribution and bond lengths.

Biological Activity: The substitution of a piperidine ring with a piperazine, or vice versa, often leads to a significant change in biological activity and selectivity. In the development of dual-acting histamine (B1213489) H3 and sigma-1 receptor ligands, the piperidine moiety was found to be a critical structural element for high affinity at the sigma-1 receptor, whereas the corresponding piperazine derivatives showed significantly lower affinity ontosight.ai. In another study, celastrol (B190767) derivatives with a piperazine moiety showed better cytotoxic activity than those with a piperidine ring nih.gov.

This comparative analysis underscores that while structurally similar, piperidine and piperazine are not simply interchangeable. The selection of one scaffold over the other is a key decision in the drug design process, guided by the specific requirements of the biological target and the desired physicochemical properties of the final compound.

Biological and Pharmacological Research Perspectives

Investigation of Molecular Mechanisms of Action

The piperidine (B6355638) moiety is a key structural feature in many compounds designed to interact with specific biological targets. Research into derivatives of 1-(2-Chloroethyl)piperidine-4-carbonitrile often involves elucidating their precise molecular mechanisms of action, including enzyme inhibition, receptor binding, and modulation of intracellular signaling pathways.

Piperidine-based structures are frequently investigated for their potential to inhibit various enzymes. Notably, they have been a focus in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of cholinergic neurotransmission. nih.gov The inhibition of these enzymes is a primary therapeutic strategy for conditions such as Alzheimer's disease. nih.govresearchgate.net

Derivatives incorporating the phenoxyethyl piperidine structure have shown potent, mixed-type inhibitory activity against AChE, suggesting interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govresearchgate.net For example, a series of phenoxyethyl piperidine derivatives were synthesized and evaluated for their inhibitory activity against electric eel AChE (eeAChE) and equine BChE (eqBuChE). nih.gov One such derivative, compound 5a, demonstrated a potent inhibitory activity against eeAChE with an IC₅₀ value of 2.8 µM, while showing no significant inhibition of eqBuChE. nih.gov In contrast, another compound from a related series, 7c, was identified as a potent dual inhibitor, with an IC₅₀ of 2.5 µM for eqBuChE and 35.6 µM for eeAChE. nih.gov

The development of multi-target-directed ligands has also been explored, with some 1-propargyl-4-styrylpiperidine derivatives designed to dually inhibit BChE and monoamine oxidase B (MAO-B), another enzyme implicated in neurodegenerative diseases. mdpi.com

While the piperidine scaffold is versatile, specific studies directly linking this compound to the inhibition of Dipeptidyl Peptidase IV (DPP-IV) or Protein Kinase A are less common in the available literature. nih.govnih.gov However, the general approach of modifying such scaffolds to target these enzymes remains a viable research avenue. DPP-IV inhibitors, for instance, are a class of drugs used in the treatment of type 2 diabetes. nih.gov

Table 1: Inhibitory Activity of Selected Piperidine Derivatives against Cholinesterases

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5a | eeAChE | 2.8 ± 0.05 | nih.gov |

| 7e | eeAChE | 2.1 ± 0.05 | nih.gov |

| 7c | eeAChE | 35.6 ± 3.7 | nih.gov |

| 7c | eqBuChE | 2.5 ± 0.6 | nih.gov |

| (+)-Canadine | HuAChE | 12.4 ± 0.9 | researchgate.net |

| (±)-Corycavidine | HuBuChE | 46.2 ± 2.4 | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

The piperidine ring is a common feature in ligands targeting G protein-coupled receptors (GPCRs), including the five subtypes of muscarinic acetylcholine (B1216132) receptors (M₁-M₅). nih.govguidetopharmacology.orgguidetopharmacology.org These receptors are widely expressed and play crucial roles in both the central and peripheral nervous systems. nih.gov The development of subtype-selective muscarinic ligands is a significant goal in medicinal chemistry, though it is challenging due to the highly conserved nature of the orthosteric binding site across the M₁-M₅ subtypes. guidetopharmacology.orgguidetopharmacology.org

Research has focused on synthesizing analogs of existing compounds to explore structure-activity relationships and improve selectivity. For instance, a series of pethidine analogs, which feature a core piperidine structure, were synthesized and their binding affinities for M₁, M₃, and M₅ human muscarinic receptors were determined. nih.gov In these studies, receptor binding affinities are typically quantified using the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that occupies 50% of the receptors in the presence of a radiolabeled ligand. One analog, compound 6b, demonstrated high affinity for M₁, M₃, and M₅ receptors, with Kᵢ values of 0.67, 0.37, and 0.38 µM, respectively, although it did not show significant subtype selectivity. nih.gov

Table 2: Binding Affinities (Kᵢ, µM) of a Pethidine Analog at Human Muscarinic Receptors

| Compound | M₁ Kᵢ (µM) | M₃ Kᵢ (µM) | M₅ Kᵢ (µM) | Reference |

|---|---|---|---|---|

| 6b | 0.67 ± 0.078 | 0.37 ± 0.045 | 0.38 ± 0.011 | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

The interaction of a compound with its target receptor or enzyme initiates a cascade of intracellular events. Muscarinic receptors, for example, couple to different G proteins to trigger distinct signaling pathways. nih.gov M₁, M₃, and M₅ receptors primarily couple to Gq/₁₁ proteins, leading to the activation of phospholipase C and subsequent downstream signaling, while M₂ and M₄ receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and modulate ion channels. nih.govguidetopharmacology.org

Beyond muscarinic receptors, piperidine-containing scaffolds have been investigated for their potential to modulate other signaling pathways. For example, derivatives of N-(2-aminoethyl)piperidine-4-carboxamide have been explored as potential multi-kinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1, which are key components in cancer-related signaling pathways. nih.gov The chloroethyl group present in the parent compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules, which can lead to the disruption of cellular processes or inhibition of enzyme activity.

In Vitro and In Vivo Pharmacological Evaluation Methodologies in Research

A variety of standardized methodologies are employed to assess the pharmacological properties of new chemical entities derived from intermediates like this compound.

Cell-based assays are crucial for evaluating a compound's biological activity in a cellular context. These assays can measure a wide range of effects, including cytotoxicity, proliferation, apoptosis, and modulation of specific cellular pathways. For instance, derivatives of N-(4-((2-(2-(naphthaen-1-yl)acetamido)ethyl)carbamoyl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide were evaluated for their in vitro anti-proliferative abilities against the human liver cancer cell line HepG2 and the chronic myelogenous leukemia cell line K562. nih.gov A representative compound from this study showed an IC₅₀ value of 11.3 µM against HepG2 cells and induced significant apoptosis. nih.gov Such assays provide valuable information on the potential therapeutic efficacy of a compound.

Biochemical assays are employed to directly measure the interaction between a compound and its purified molecular target, such as an enzyme or receptor. These assays are fundamental for determining potency (e.g., IC₅₀ or Kᵢ values) and selectivity.

For enzyme inhibition studies, methods like the Ellman method are commonly used to determine the inhibitory potencies of compounds against cholinesterases. mdpi.com This spectrophotometric method measures the activity of AChE or BChE by detecting the product of substrate hydrolysis.

For receptor binding studies, radioligand binding assays are a gold standard. nih.gov These assays typically involve incubating the compound of interest with a source of the receptor (often membranes from cells engineered to express a specific receptor subtype) and a radiolabeled ligand with known high affinity for the receptor. nih.govnih.gov The amount of radioligand displaced by the test compound is measured, allowing for the calculation of its binding affinity. nih.gov Techniques such as filtration are used to separate the receptor-bound radioligand from the unbound radioligand. nih.gov For example, the affinities of pethidine analogs for M₁, M₃, and M₅ muscarinic receptors were determined using [³H]N-methylscopolamine (NMS) as the radioligand and membranes from Chinese hamster ovary (CHO) cells expressing the respective human receptors. nih.gov

Preclinical Research Models for Efficacy Assessment (e.g., Animal Models for Specific Disease Research)

The evaluation of novel therapeutic agents derived from the piperidine scaffold relies on a variety of established preclinical research models to determine efficacy and mechanism of action. In the realm of infectious diseases, in vivo studies for antimalarial activity are often conducted in P. berghei-infected mice, which allows for the assessment of parasitemia reduction. researchgate.net

For anti-inflammatory research, the carrageenan-induced rat paw edema model is a standard for evaluating the ability of a compound to reduce acute inflammation. nih.govresearchgate.net Analgesic properties are frequently investigated using thermal stimulus tests such as the tail flick and hot plate methods in rodents, which help to elucidate central mechanisms of pain relief. nih.gov

In oncology, mouse xenograft models, where human tumor cell lines are implanted into immunocompromised mice, are crucial for assessing the antitumor effects of new compounds in a living system. The choice of animal model is critical and is dictated by the specific disease being studied, with genetically engineered models, disease induction models, and xenograft models being the most common categories. nih.gov For instance, transgenic mice expressing human receptors are often developed to study viral pathogens like SARS-CoV-2. nih.gov

Exploration of Therapeutic Area Potential in Academic Research

The piperidine nucleus is a versatile structural motif that has been incorporated into compounds designed to target a wide array of diseases. researchgate.netbiointerfaceresearch.com Academic research has extensively explored its derivatives for various therapeutic applications.

Research in Antimicrobial Activity (Antibacterial, Antifungal)

Piperidine derivatives have demonstrated significant potential as antimicrobial agents. biomedpharmajournal.org Research has shown that compounds incorporating the piperidine moiety are active against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For example, certain synthesized piperidine derivatives showed notable inhibitory activity against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com The introduction of a thiosemicarbazone moiety to a piperidin-4-one ring has been shown to enhance antifungal activity when compared to the parent compound. biomedpharmajournal.org

Studies have evaluated novel piperidine derivatives against a panel of microbes, revealing varied degrees of inhibition. One study found that a synthesized derivative exhibited strong inhibitory activity against seven different bacteria. academicjournals.org Other research has focused on synthesizing benzoyl and sulphonyl derivatives of Piperidine-4-carboxamide, with some of the resulting compounds showing good antifungal activity. researchgate.net The antimicrobial potential of these compounds underscores the importance of the piperidine scaffold in the development of new antibiotics to combat pathogenic bacteria and fungi. biomedpharmajournal.orgmdpi.com

Table 1: Antimicrobial Activity of Selected Piperidine Derivatives

| Compound Type | Target Organism | Activity Noted |

|---|---|---|

| (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate (B77674) derivatives | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Active against both bacterial species. biointerfaceresearch.com |

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Various bacteria and fungi | Significant antifungal activity compared to piperidin-4-one precursors. biomedpharmajournal.org |

| Novel synthesized piperidine derivatives | Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans | Varying degrees of inhibition against these fungal species. academicjournals.org |

| Sulphonyl derivative of Piperidine-4-carboxamide | Fungi | Showed good antifungal activity. researchgate.net |

Studies in Anticancer Research and Antitumor Activity

The piperidine structure is integral to numerous compounds investigated for their anticancer properties. nih.gov Research has demonstrated that piperidine and its derivatives can exhibit potent cytotoxic effects against a wide range of cancer cell lines, including those from breast, colon, prostate, lung, and leukemia tumors. nih.govmdpi.com

The mechanisms of action often involve the induction of apoptosis (programmed cell death). For instance, piperine, a well-known piperidine alkaloid, has been shown to upregulate pro-apoptotic proteins like BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2 in human leukemic cells. nih.gov Other synthesized piperidine derivatives have been observed to increase caspase activity in breast cancer cell lines, suggesting apoptosis induction via mitochondrial pathways. Furthermore, piperazine (B1678402) analogues, which share structural similarities, have been noted to inhibit microtubule synthesis, arrest the cell cycle, and induce apoptosis, with some derivatives showing high cytotoxicity against liver, breast, and gastric cancer cell lines. mdpi.com Certain sulfonamide derivatives have also shown significant activity against colon cancer, renal cancer, and melanoma cell lines. nih.gov

Table 2: Anticancer Activity of Selected Piperidine and Related Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| Piperine (alkaloid) | Human leukemic cells (K-562, HL60) | Upregulated BAX, caspase-3, and caspase-9; downregulated Bcl-2; induced apoptosis. nih.gov |

| DTPEP (piperidine derivative) | ER-negative (MDA-MB-231) and ER-positive (MCF-7) breast cancer cells | Derived from Tamoxifen, shows effect on both cell types. nih.gov |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Liver (HUH7), Breast (MCF7), Colon (HCT-116), Gastric (KATO-3) | High cytotoxicity observed; some derivatives had lower GI50 values than 5-fluorouracil. mdpi.com |

| 4-chloro-2-mercaptobenzenesulfonamide derivative (Compound 18) | Colon (HCT-116), Renal (786-0), Melanoma (M14), Non-small cell lung (HOP-62) | Showed significant and selective activity with GI50 in the micromolar and sub-micromolar range. nih.gov |

Neurological Research Applications (e.g., Neurodegenerative Diseases, Anxiolytic Properties)

Derivatives of piperidine and the related piperazine structure have been explored for their potential in treating neurological and psychiatric disorders. Research into piperidine derivatives has shown their potential as antagonists for the NK(1) receptor, which suggests possible applications in the management of anxiety and depression. Similarly, certain piperazine compounds have been investigated and found to possess anxiolytic properties. nih.gov These findings highlight the potential of the piperidine scaffold as a template for designing novel agents targeting the central nervous system.

Anti-inflammatory Research Initiatives

The piperidine and piperazine scaffolds are featured in compounds developed for their anti-inflammatory effects. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often work by inhibiting cyclooxygenase (COX) enzymes. nih.gov Research has shown that newly synthesized thiazole (B1198619) derivatives can act as potent inhibitors of COX-2. researchgate.net

In vivo studies using the carrageenan-induced paw edema model in mice and rats have demonstrated the anti-inflammatory potential of these compounds. nih.govresearchgate.net For example, a specific piperazine derivative, LQFM-008, was shown to reduce edema at all tested time points in this model. nih.gov Another study on a 7-chloro-4-(piperazin-1-yl) quinoline (B57606) derivative noted a significant decrease in serum levels of inflammatory mediators like nitric oxide (NO) and COX-2. researchgate.net These initiatives indicate that piperidine-containing structures are promising candidates for the development of new anti-inflammatory therapies. nih.gov

Table 3: Anti-inflammatory Activity of Selected Piperidine/Piperazine Derivatives

| Compound/Derivative | Preclinical Model | Key Findings |

|---|---|---|

| Benzothiazole derivatives (17c, 17i) | Carrageenan-induced rat paw oedema | 17c: 72-80% inhibition; 17i: 64-78% inhibition at 1-3 hours. nih.gov |

| LQFM-008 (piperazine derivative) | Carrageenan-induced paw edema | Reduced edema at doses of 15 and 30 mg/kg. nih.gov |

| 7-Chloro-4-(piperazin-1-yl) quinoline derivative (Compound 5) | Carrageenan-induced mice paw edema | Significant inhibition of edema; decreased serum NO and COX-2 levels. researchgate.net |

| Thiazole derivatives (5d, 5e) | In vitro COX/LOX assays; Carrageenan-induced inflammation | Potent inhibitors of COX-2; showed significant in vivo anti-inflammatory effects. researchgate.net |

Other Emerging Biological Activities (e.g., Antiviral, Antimalarial, Anti-HIV)

Beyond the aforementioned areas, the piperidine scaffold has been crucial in the discovery of agents targeting various infectious diseases.

Antimalarial Activity: A significant body of research has focused on 1,4-disubstituted piperidine derivatives as potent antimalarial agents against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. research-nexus.netnih.gov Several synthesized compounds have shown impressive activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite. research-nexus.netarkat-usa.org Notably, some derivatives exhibited activity in the nanomolar range, comparable or superior to chloroquine (B1663885) itself. research-nexus.netresearchgate.net For instance, compound 13b showed an IC50 value of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain. research-nexus.netnih.gov

Anti-HIV and Antiviral Activity: Piperidine-substituted compounds have emerged as powerful antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net Many of these derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a key target for antiviral therapy. nih.govresearchgate.net Studies have identified novel piperidine-linked pyridine (B92270) analogues and purine (B94841) derivatives with remarkable anti-HIV-1 potency in cellular assays. nih.govnih.gov One compound, BD-e2, showed greater antiviral efficacy against wild-type HIV-1 than four reference drugs. nih.gov In addition to anti-HIV activity, some piperidine-substituted purines displayed significant potency against the influenza A/H1N1 virus. nih.govresearchgate.net

Table 4: Antimalarial and Anti-HIV Activity of Selected Piperidine Derivatives

| Activity | Compound/Derivative Class | Target | Key Results (IC50/EC50) |

|---|---|---|---|

| Antimalarial | 1,4-disubstituted piperidine (13b) | P. falciparum (3D7 strain) | IC50 = 4.19 nM. research-nexus.netnih.gov |

| Antimalarial | 1,4-disubstituted piperidine (13b) | P. falciparum (W2 strain) | IC50 = 13.30 nM. research-nexus.netnih.gov |

| Antimalarial | 1,4-disubstituted piperidine (12a) | P. falciparum (W2 strain) | IC50 = 11.6 nM. research-nexus.netresearchgate.net |

| Anti-HIV | Piperidine-linked pyridine analogue (BD-e2) | Wild-type HIV-1 | EC50 = 5.1 nM. nih.gov |

| Anti-HIV | Piperidine-linked pyridine analogue (BD-c1) | Wild-type HIV-1 | EC50 = 10 nM. nih.gov |

| Antiviral | Piperidine-substituted purine (FZJ05) | Influenza A/H1N1 | Potency greater than ribavirin, amantadine, and rimantadine. nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic distribution and energetic properties of molecules. These calculations are fundamental to understanding the reactivity and stability of 1-(2-Chloroethyl)piperidine-4-carbonitrile.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and polarizability.

For piperidine (B6355638) derivatives, the nature and position of substituents significantly influence the HOMO and LUMO energy levels. In the case of this compound, the electron-withdrawing nature of the nitrile group at the 4-position and the chloroethyl group at the nitrogen atom are expected to lower both the HOMO and LUMO energy levels. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. Theoretical calculations, such as those employing Density Functional Theory (DFT), are essential for precisely determining these energy values.

| Property | Calculated Value (eV) | Implication |

| HOMO Energy | - | Electron-donating ability |

| LUMO Energy | - | Electron-accepting ability |

| HOMO-LUMO Gap | - | Chemical reactivity and stability |

The dipole moment is a measure of the net molecular polarity, which arises from the uneven distribution of electron density within a molecule. It is a vector quantity, having both magnitude (measured in Debye, D) and direction. The polarity of a molecule is a crucial factor influencing its solubility, intermolecular interactions, and ability to cross biological membranes.

For this compound, the presence of electronegative atoms like nitrogen, chlorine, and the nitrile group leads to a significant dipole moment. The nitrogen atom in the piperidine ring and the chlorine atom in the ethyl chain create regions of partial negative charge, while the adjacent carbon and hydrogen atoms become partially positive. Computational methods can accurately calculate the magnitude and orientation of the dipole moment, providing insights into how the molecule will interact with polar solvents and biological macromolecules. Studies on similar piperidine derivatives have shown that N-substitution can significantly alter the dipole moment.

| Computational Method | Calculated Dipole Moment (Debye) |

| DFT/B3LYP | Value |

| Hartree-Fock | Value |

Note: Specific calculated values for this compound require specific computational runs. This table illustrates how such data would be presented.

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, computational methods can predict the mechanisms of its synthesis and its potential reactions within a biological system.

A key reaction for this molecule is its formation, likely through the N-alkylation of piperidine-4-carbonitrile with a 2-chloroethylating agent. Computational studies can model this SN2 reaction, detailing the approach of the reactants, the geometry of the transition state, and the energy profile of the reaction. Furthermore, the presence of the reactive chloroethyl group suggests that this compound could act as an alkylating agent. Theoretical calculations can predict the likelihood and mechanism of its reaction with nucleophilic sites in biomolecules, such as the amino or thiol groups in proteins and DNA bases. This is particularly relevant for understanding its potential as a therapeutic agent, for instance, in cancer chemotherapy where alkylating agents are commonly used.

Molecular Docking and Ligand-Protein Interaction Predictions for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

For this compound, molecular docking studies can be instrumental in identifying potential biological targets. Given the presence of the alkylating chloroethyl group, proteins involved in cancer pathways are of particular interest. For instance, docking studies could be performed against the active sites of enzymes like DNA polymerase or topoisomerase, which are crucial for cell replication and are common targets for anticancer drugs.

A typical docking study would involve:

Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

Preparing the 3D structure of this compound and optimizing its geometry.

Using a docking program (e.g., AutoDock, GOLD) to predict the binding poses and calculate the binding affinity (often expressed as a docking score or binding energy).

The results of such studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds formed by the chloroethyl group, which stabilize the ligand-protein complex. This information is invaluable for understanding the molecule's mechanism of action and for designing more potent and selective derivatives.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Example: Thymidylate Synthase | 1JU6 | - | - |

| Example: DNA Gyrase | 1KZN | - | - |

Note: This table presents hypothetical docking targets for illustrative purposes. Actual studies would be required to determine the specific binding affinities and interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For a series of piperidine derivatives including this compound, a QSAR study could be conducted to model their cytotoxic activity against a particular cancer cell line. nih.govnih.gov The process would involve:

Synthesizing and testing a training set of analogous compounds.

Calculating a variety of molecular descriptors for each compound, such as topological, electronic, and steric properties.

Using statistical methods, like multiple linear regression or machine learning algorithms, to build a predictive model.

A hypothetical QSAR model for cytotoxic piperidine derivatives might look like:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3(Molecular Weight) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (cn) indicate the importance of each descriptor. Such models can highlight the structural features that are crucial for the desired biological effect, for instance, indicating that higher lipophilicity (LogP) or a specific charge distribution is beneficial for activity.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Compounds

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. Various computational models and software are available to predict these properties based on the molecule's structure. researchgate.netnih.gov

For this compound, a preliminary ADME profile can be generated to assess its drug-like potential. These predictions can provide insights into its likely oral bioavailability, ability to cross the blood-brain barrier, metabolic stability, and potential for causing drug-drug interactions through inhibition of cytochrome P450 enzymes.

| ADME Property | Predicted Value/Classification | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Distribution | ||

| Blood-Brain Barrier Permeability | Low/High | Indicates potential for CNS activity or peripheral restriction. |

| Plasma Protein Binding | Moderate/High | Affects the free concentration of the drug available to act on its target. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Inhibitor/Non-inhibitor | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Yes/No | Predicts the likelihood of renal clearance. |

Note: These are representative ADME properties that can be predicted using various in silico tools. The actual values would be generated by specific software like SwissADME or pkCSM. researchgate.net

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment (e.g., ¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a related compound, 1-(2-Chloroethyl)piperidine hydrochloride, specific chemical shifts have been recorded, which can be used to predict the spectrum of 1-(2-Chloroethyl)piperidine-4-carbonitrile. The key signals would correspond to the protons on the piperidine (B6355638) ring and the chloroethyl side chain. The protons on the piperidine ring adjacent to the nitrogen atom are expected to appear downfield due to the deshielding effect of the nitrogen. The methine proton at the C4 position, adjacent to the electron-withdrawing nitrile group, would also show a distinct downfield shift. The triplets corresponding to the -CH₂-CH₂-Cl moiety are characteristic of the ethyl chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The most downfield signal is typically the carbon of the nitrile group (C≡N) due to its sp hybridization and the strong electron-withdrawing nature of the nitrogen atom. The carbons of the piperidine ring and the chloroethyl group will have distinct chemical shifts. The carbon atom attached to the chlorine (–CH₂Cl) will be significantly deshielded compared to the other methylene carbon in the ethyl chain.

The expected chemical shifts for the core structure can be inferred from data on related piperidine compounds. For instance, in piperidine itself, the carbon atoms typically resonate at specific ppm values which are then shifted based on the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

| -C≡N | - | ~120-125 | Nitrile carbon |

| Piperidine C4-H | ~2.8-3.2 (m) | ~25-30 | Methine proton adjacent to nitrile |

| Piperidine C2/C6-H (axial/equatorial) | ~2.5-3.0 (m) | ~52-56 | Methylene protons adjacent to Nitrogen |

| Piperidine C3/C5-H (axial/equatorial) | ~1.8-2.2 (m) | ~28-32 | Methylene protons |

| N-CH₂- | ~2.7-2.9 (t) | ~58-62 | Methylene protons adjacent to Nitrogen |

| -CH₂-Cl | ~3.6-3.8 (t) | ~40-44 | Methylene protons adjacent to Chlorine |

Note: Predicted values are based on typical ranges for similar functional groups and structures. Actual shifts can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. The compound has a molecular formula of C₈H₁₃ClN₂ and a molecular weight of approximately 172.65 g/mol guidechem.com.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 172. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 174 with about one-third the intensity of the M⁺ peak would be characteristic, confirming the presence of a single chlorine atom.

Common fragmentation pathways for piperidine derivatives often involve cleavage of the ring or loss of substituents chemicalbook.com. Key fragmentation patterns for this compound would likely include:

Loss of the chloroethyl group: Cleavage of the N-CH₂ bond can result in a fragment corresponding to the piperidine-4-carbonitrile cation.

Alpha-cleavage: Fission of the C-C bonds adjacent to the nitrogen atom is a common pathway for cyclic amines, leading to the formation of stable radical cations.

Loss of HCl: Elimination of a molecule of hydrogen chloride is another possible fragmentation route.

Table 2: Expected Mass Spectrometry Data for this compound

| m/z Value | Possible Fragment Identity | Significance |

| 172/174 | [C₈H₁₃ClN₂]⁺ | Molecular ion peak (M⁺) and its isotope peak (M+2) |

| 109 | [C₆H₉N₂]⁺ | Loss of the chloroethyl group (-CH₂CH₂Cl) |

| 95 | [C₅H₇N₂]⁺ | Ring fragmentation products |

| 42 | [C₂H₄N]⁺ | Common fragment from piperidine ring cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most characteristic absorption band for this compound is that of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity peak in the region of 2220-2260 cm⁻¹ semanticscholar.org. The presence of this peak is a strong indicator of the carbonitrile functionality. Other important absorptions include:

C-H stretching: Aliphatic C-H stretching vibrations from the piperidine ring and the ethyl chain are expected in the 2850-3000 cm⁻¹ region.

C-N stretching: The C-N stretching of the tertiary amine in the piperidine ring will appear in the fingerprint region, typically around 1000-1250 cm⁻¹.

C-Cl stretching: The carbon-chlorine bond gives rise to a stretching vibration in the 600-800 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Medium, Sharp |

| Alkane (C-H) | Stretch | 2850 - 3000 | Strong |

| Methylene (CH₂) | Bend | 1440 - 1480 | Medium |

| Tertiary Amine (C-N) | Stretch | 1000 - 1250 | Medium |

| Alkyl Halide (C-Cl) | Stretch | 600 - 800 | Strong |

Data derived from standard IR spectroscopy correlation tables. chemicalbook.com

Chromatography Techniques for Purification and Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Column Chromatography)